3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol

Catalog No.
S9011685
CAS No.
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol

Product Name

3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3

InChI Key

HZDDMDAKGIRCPP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CCO

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCO

3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol is a natural product found in Dracaena draco, Litsea cubeba, and other organisms with data available.

3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol, also known as 3,4,5-trimethoxycinnamyl alcohol, is an organic compound characterized by its unique structure that features a propen-1-ol functional group attached to a phenyl ring substituted with three methoxy groups. Its molecular formula is C12H16O4C_{12}H_{16}O_{4} and it has a molecular weight of approximately 224.253 g/mol. The compound exhibits a density of approximately 1.1 g/cm³ and a boiling point of around 379.2 °C at 760 mmHg .

Typical for allylic alcohols:

Oxidation: The allylic alcohol can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or saturated derivatives.

Substitution Reactions: The hydroxyl group can be substituted using halogenating agents such as thionyl chloride to form halides .

Research indicates that 3-(3,4,5-trimethoxyphenyl)-2-propen-1-ol possesses significant biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Additionally, it may exhibit anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its structure allows it to interact with biological targets, potentially modulating pathways involved in disease processes .

The synthesis of 3-(3,4,5-trimethoxyphenyl)-2-propen-1-ol typically involves the following methods:

Aldol Condensation: This method involves the condensation of 3,4,5-trimethoxybenzaldehyde with acetaldehyde in the presence of a base catalyst like sodium hydroxide.

Heck Reaction: Another synthetic route includes the Heck reaction where aryl halides are coupled with alkenes in the presence of palladium catalysts under elevated temperatures .

The applications of 3-(3,4,5-trimethoxyphenyl)-2-propen-1-ol span across various fields:

Pharmaceuticals: It serves as a potential precursor in drug development targeting inflammatory diseases and cancer.

Organic Synthesis: The compound is utilized as an intermediate in synthesizing more complex organic molecules.

Materials Science: It is explored for its properties in polymer synthesis and development of advanced materials with specific electronic characteristics .

Studies on the interactions of 3-(3,4,5-trimethoxyphenyl)-2-propen-1-ol with biological molecules indicate its potential as a ligand in enzyme interactions. Its trimethoxyphenyl moiety facilitates binding to active sites on enzymes or receptors, influencing their activity. This interaction profile suggests its role in modulating metabolic pathways and cellular functions .

Several compounds share structural similarities with 3-(3,4,5-trimethoxyphenyl)-2-propen-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(4-Methoxyphenyl)-2-propen-1-olContains one methoxy group on the phenyl ringLess hydrophobic compared to the trimethoxy variant
3-(3-Methoxyphenyl)-2-propen-1-olContains one methoxy group at the meta positionDifferent electronic properties due to methoxy placement
3-(3,4-Dimethoxyphenyl)-2-propen-1-olContains two methoxy groups on the phenyl ringEnhanced reactivity compared to the trimethoxy version
3-(4-Pyridyl)-2-propen-1-olPyridine ring instead of a phenyl ringDifferent reactivity due to nitrogen atom presence

Uniqueness

The uniqueness of 3-(3,4,5-trimethoxyphenyl)-2-propen-1-ol lies in its specific arrangement of three methoxy groups on the phenyl ring and its allylic alcohol functionality. This configuration imparts distinct electronic and steric properties that enhance its reactivity and biological activity compared to similar compounds .

The discovery of 3-(3,4,5-trimethoxyphenyl)-2-propen-1-ol is rooted in phytochemical studies of aromatic plants. Early reports of its isolation date to the mid-20th century, though its structural elucidation was finalized in the 1970s using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The compound gained attention due to its structural similarity to cinnamyl alcohol, a well-studied phenylpropanoid with widespread industrial and medicinal applications. By the 1990s, advances in chromatographic techniques enabled its identification in additional species, including Perilla frutescens, broadening interest in its biological potential.

Significance in Organic Chemistry and Pharmacognosy

In organic chemistry, 3-(3,4,5-trimethoxyphenyl)-2-propen-1-ol serves as a versatile precursor for synthesizing esters, amides, and heterocyclic derivatives. Its methoxy groups enhance electron density, facilitating electrophilic substitutions and cross-coupling reactions. Pharmacognostically, the compound is valued for its role in plant defense mechanisms and its bioactivity in mammalian systems. Studies highlight its cytotoxicity against cancer cells and modulation of inflammatory pathways, positioning it as a lead compound for drug development.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

224.10485899 g/mol

Monoisotopic Mass

224.10485899 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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